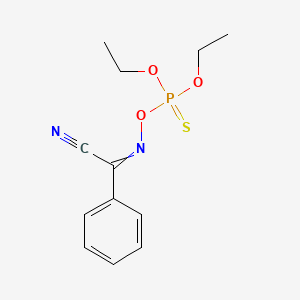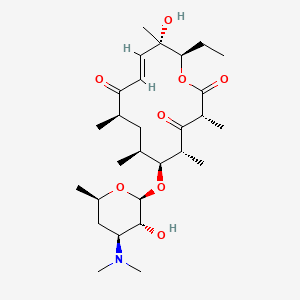
Pikromycin
Übersicht
Beschreibung
Albomycin is a natural antibiotic produced by Gram-positive Actinomyces subtropicus bacteria. It was first identified in the early 1950s by Russian biologist Georgii Frantsevich Gause. Albomycin exists as iron complexes in nature and is known for its potent antimicrobial properties against both Gram-negative and Gram-positive bacteria .
Wissenschaftliche Forschungsanwendungen
Albomycin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung zur Untersuchung der Synthese komplexer Naturstoffe und der Struktur-Aktivitäts-Beziehungen.
Biologie: Untersucht für seine Rolle bei bakteriellen Eisenaufnahmemechanismen und sein Potenzial als Werkzeug zur Untersuchung der bakteriellen Physiologie.
Medizin: Als potenzielles Antibiotikum zur Behandlung von Infektionen, die durch multiresistente Bakterien verursacht werden.
5. Wirkmechanismus
Albomycin wirkt als spezifischer Inhibitor von Seryl-tRNA-Synthetasen. Es verwendet eine „Trojanisches Pferd“-Strategie, bei der der Siderophor-Anteil das Antibiotikum in bakterielle Zellen liefert. Einmal im Inneren, hemmt der schwefelhaltige Bereich die Aktivität des Organismus, was zu seinen antimikrobiellen Wirkungen führt .
Ähnliche Verbindungen:
Grisein: Ein weiteres natürlich vorkommendes Sideromycin mit ähnlichen antimikrobiellen Eigenschaften.
Ferrichrom: Ein Siderophor, das strukturelle Ähnlichkeiten mit Albomycin aufweist.
Einzigartigkeit: Albomycin ist einzigartig aufgrund seiner starken inhibitorischen Aktivität gegen sowohl Gram-negative als auch Gram-positive Bakterien, einschließlich multiresistenter Stämme. Sein „Trojanisches Pferd“-Wirkmechanismus und die spezifische Hemmung von Seryl-tRNA-Synthetasen unterscheiden es von anderen Antibiotika .
Wirkmechanismus
Target of Action
Pikromycin belongs to the 14-membered macrolides, a valuable group of antibiotics that originate from various microorganisms
Result of Action
The result of this compound’s action is the inhibition of bacterial protein synthesis, leading to the death of the bacteria. This makes it effective as an antibiotic. In addition to their antibacterial activity, newly discovered 14-membered macrolides like this compound exhibit other therapeutic potentials, such as anti-proliferative and anti-protistal activities .
Biochemische Analyse
Biochemical Properties
Pikromycin interacts with various enzymes and proteins in its biochemical reactions. The this compound polyketide synthase of Streptomyces venezuelae contains four polypeptides: PikAI, PikAII, PikAIII, and PikAIV . These polypeptides contain a loading module, six extension molecules, and a thioesterase domain that terminates the biosynthetic procedure .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a precursor in the synthesis of other antibiotic compounds
Molecular Mechanism
The molecular mechanism of this compound involves its synthesis through a type I polyketide synthase system . The crystal structures of the affinity-labeled enzyme and of a 12-membered-ring macrolactone product complex suggest a mechanism for cyclization in which a hydrophilic barrier in the enzyme and structural restraints of the substrate induce a curled conformation to direct macrolactone ring formation .
Metabolic Pathways
This compound is involved in the metabolic pathways of the type I polyketide synthase system . DesI-DesVI (des locus of this compound PKS) encodes all the enzymes needed to obtain TDP-desoamine from TDP-glucose . DesVII and DesVIII activities transfer desoamine to narbonolide and narbomycin is obtained .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die synthetische Strategie beinhaltet auch eine Pummerer-Reaktion zur Modifikation der Nucleobase .
Industrielle Produktionsmethoden: Die Synthese von Albomycin im industriellen Maßstab ist aufgrund seiner komplexen Struktur schwierig. Fortschritte in der synthetischen Methodik haben die Produktion bioaktiver Albomycin-Analoga ermöglicht .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Albomycin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind entscheidend für die Modifizierung seiner Struktur, um seine antimikrobiellen Eigenschaften zu verbessern.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von Albomycin verwendet werden, sind Aldehyde, Ketone und schwefelhaltige Verbindungen. Reaktionsbedingungen beinhalten oft die Verwendung von Katalysatoren sowie spezifische Temperatur- und pH-Bedingungen, um die gewünschten chemischen Umwandlungen zu gewährleisten .
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind bioaktive Albomycin-Analoga, die starke antimikrobielle Aktivitäten gegen eine Reihe bakterieller Krankheitserreger zeigen .
Vergleich Mit ähnlichen Verbindungen
Grisein: Another naturally occurring sideromycin with similar antimicrobial properties.
Ferrichrome: A siderophore that shares structural similarities with albomycin.
Uniqueness: Albomycin is unique due to its potent inhibitory activity against both Gram-negative and Gram-positive bacteria, including multidrug-resistant strains. Its “Trojan horse” mechanism of action and specific inhibition of seryl-tRNA synthetases distinguish it from other antibiotics .
Eigenschaften
IUPAC Name |
(3R,5R,6S,7S,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-1-oxacyclotetradec-11-ene-2,4,10-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H47NO8/c1-10-22-28(7,34)12-11-21(30)15(2)13-16(3)25(18(5)23(31)19(6)26(33)36-22)37-27-24(32)20(29(8)9)14-17(4)35-27/h11-12,15-20,22,24-25,27,32,34H,10,13-14H2,1-9H3/b12-11+/t15-,16+,17-,18+,19-,20+,22-,24-,25+,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQBOFAUUTZOQE-VSLWXVDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=CC(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@](/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026584 | |
| Record name | Picromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19721-56-3 | |
| Record name | Pikromycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19721-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picromycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019721563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PICROMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBM8G3Z439 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


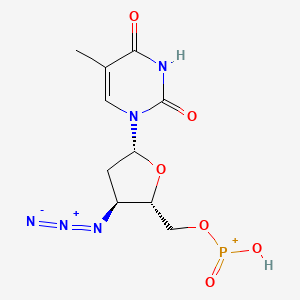
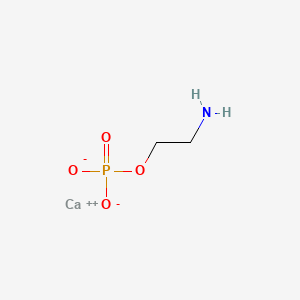
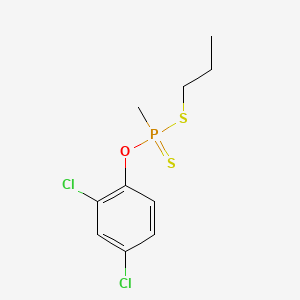
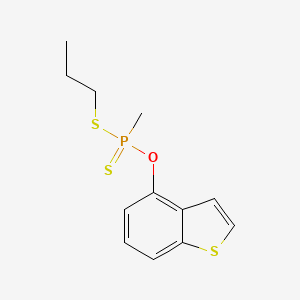
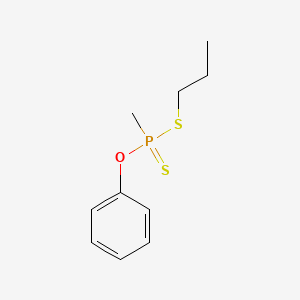
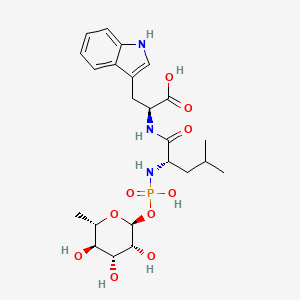


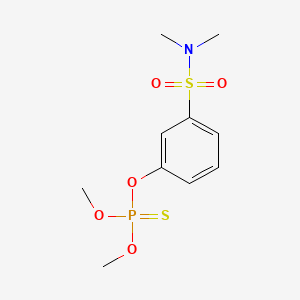

![6,7-dimethoxy-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1H-quinazolin-4-one](/img/structure/B1677731.png)


